4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
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Overview
Description
4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a pyrazole ring fused to a pyrrolopyrimidine moiety, which imparts unique chemical and biological properties. It has been studied for its potential as a multi-targeted kinase inhibitor, making it a promising candidate for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the pyrazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrazine derivatives can yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit multiple kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with potential anticancer properties.
7H-pyrrolo[2,3-d]pyrimidine derivatives: A class of compounds with varying substituents that exhibit kinase inhibitory activity.
Uniqueness
4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable candidate for the development of multi-targeted therapeutic agents .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-4-14-15(5-7)10-8-2-3-11-9(8)12-6-13-10/h2-6H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOIYTCYHUPGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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